BenchChemオンラインストアへようこそ!

rel-(3S)-N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-hydroxy-D-norvaline

Solid-phase peptide synthesis Hydrogen bonding β-hydroxy amino acid

rel-(3S)-N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-hydroxy-D-norvaline (CAS 1392476-08-2; synonym: (2S,3R)-2-(Fmoc-amino)-3-hydroxypentanoic acid) is an Fmoc-protected, non-proteinogenic β-hydroxy amino acid building block with molecular formula C₂₀H₂₁NO₅ and molecular weight 355.38 g/mol. It features an Fmoc (9-fluorenylmethoxycarbonyl) Nᵅ-protecting group compatible with standard Fmoc/tBu solid-phase peptide synthesis (SPPS) protocols, and a 3-hydroxy substituent on the D-norvaline backbone with rel-(3S) (threo) configuration.

Molecular Formula C20H21NO5
Molecular Weight 355.4 g/mol
Cat. No. B13437889
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namerel-(3S)-N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-hydroxy-D-norvaline
Molecular FormulaC20H21NO5
Molecular Weight355.4 g/mol
Structural Identifiers
SMILESCCC(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O
InChIInChI=1S/C20H21NO5/c1-2-17(22)18(19(23)24)21-20(25)26-11-16-14-9-5-3-7-12(14)13-8-4-6-10-15(13)16/h3-10,16-18,22H,2,11H2,1H3,(H,21,25)(H,23,24)/t17-,18+/m1/s1
InChIKeyVSKJOSVYDOHRGI-MSOLQXFVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

rel-(3S)-N-Fmoc-3-hydroxy-D-norvaline (CAS 1392476-08-2): Procurement-Grade Characterization for Peptide Synthesis


rel-(3S)-N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-hydroxy-D-norvaline (CAS 1392476-08-2; synonym: (2S,3R)-2-(Fmoc-amino)-3-hydroxypentanoic acid) is an Fmoc-protected, non-proteinogenic β-hydroxy amino acid building block with molecular formula C₂₀H₂₁NO₅ and molecular weight 355.38 g/mol . It features an Fmoc (9-fluorenylmethoxycarbonyl) Nᵅ-protecting group compatible with standard Fmoc/tBu solid-phase peptide synthesis (SPPS) protocols, and a 3-hydroxy substituent on the D-norvaline backbone with rel-(3S) (threo) configuration . The compound is supplied as a reference-standard-grade solid (TRC brand, neat form) intended for laboratory-scale peptide synthesis and medicinal chemistry research applications .

Why Fmoc-D-Norvaline or 5-Hydroxy-Norvaline Building Blocks Cannot Replace rel-(3S)-N-Fmoc-3-hydroxy-D-norvaline


Generic substitution with Fmoc-D-norvaline (CAS 144701-24-6, MW 339.39, C₂₀H₂₁NO₄) is precluded because the 3-hydroxy group is absent—eliminating a hydrogen bond donor/acceptor site (3 HBD, 4 HBA for the target vs. 2 HBD, 4 HBA for Fmoc-D-norvaline) and the capacity for downstream O-glycosylation or site-specific modification . Substitution with Fmoc-5-hydroxy-Nva-OH (CAS 2169956-19-6) is also inadequate: the δ-hydroxy group is separated from the peptide backbone by an additional methylene unit, altering local hydrophilicity, backbone conformational preferences, and glycosyltransferase substrate recognition compared to the β-hydroxy (3-position) motif [1]. Furthermore, the rel-(3S) (threo) configuration is one of four distinct β-hydroxy norvaline stereoisomers, each yielding different peptide backbone geometries; the (3R) diastereomer (CAS 917098-98-7) cannot be assumed to produce equivalent conformational or biological outcomes [2].

Quantitative Differentiation Evidence: rel-(3S)-N-Fmoc-3-hydroxy-D-norvaline vs. Nearest Comparators


Hydrogen Bonding Capacity: Target (3-OH) vs. Fmoc-D-Norvaline (No Hydroxy)

The target compound, rel-(3S)-N-Fmoc-3-hydroxy-D-norvaline, possesses a β-hydroxy group contributing 3 hydrogen bond donors (HBD) and 4 hydrogen bond acceptors (HBA). In contrast, Fmoc-D-norvaline (CAS 144701-24-6), which lacks the 3-hydroxy substituent, has only 2 HBD and 4 HBA . This additional H-bond donor site—directly adjacent to the peptide backbone—enables the hydroxy group to participate in intramolecular hydrogen bonding, influencing local peptide conformation, and serves as a functionalizable handle for O-acylation, O-alkylation, or glycosylation that is entirely absent in non-hydroxylated analogs [1].

Solid-phase peptide synthesis Hydrogen bonding β-hydroxy amino acid Building block selection

Hydroxyl Position: 3-Hydroxy (β) vs. 5-Hydroxy (δ) Norvaline Building Blocks

The hydroxyl group position critically determines the building block's role in glycopeptide assembly. Fmoc-5-hydroxynorvaline (δ-hydroxy; CAS 2169956-19-6) has been employed in solid-phase synthesis of O-linked glycopeptide analogues of type II collagen, where the hydroxyl is four bonds removed from the α-carbon and serves as a distal glycosylation anchor [1]. By contrast, the 3-hydroxy (β-hydroxy) group of the target compound is only two bonds from the α-carbon, placing the hydroxyl in closer proximity to the peptide backbone. This positional difference alters local hydrophilicity, the geometry of the glycosidic linkage when glycosylated, and the steric environment during Fmoc deprotection/coupling cycles—factors that are non-interchangeable when designing structure-activity relationship (SAR) studies or optimizing peptide antigen presentation .

Glycopeptide synthesis O-linked glycosylation Conformational control Hydroxy amino acid

Stereochemical Configuration: rel-(3S) (Threo) vs. rel-(3R) (Erythro) Diastereomer

The four stereoisomers of β-hydroxy norvaline (two enantiomeric pairs of threo and erythro diastereomers) have been prepared via stereodivergent synthesis from (S)-serine derivatives, confirming that each isomer is a chemically distinct entity with unique conformational properties . The rel-(3S) designation of the target compound corresponds to the threo configuration—(2R,3S) or (2S,3R)—which places the β-hydroxy and α-amino substituents in an anti relationship. The rel-(3R) diastereomer (CAS 917098-98-7) adopts the erythro configuration with a syn relationship. This stereochemical difference alters the dihedral angle preferences of the amino acid residue, propagating into distinct peptide secondary structure propensities when incorporated into a peptide chain [1].

Chiral amino acid Stereodivergent synthesis Peptide conformation β-Hydroxy norvaline

SPPS Coupling Efficiency: Norvaline Scaffold vs. Valine Scaffold as Core Structural Determinant

The norvaline (Nva) core—a linear ethyl side chain—confers a measurable coupling advantage over the β-branched valine (Val) scaffold in Fmoc SPPS. In controlled studies, Fmoc-Nva-OH averages 98.5–99.2% per cycle coupling efficiency compared with 97.8–98.5% for Fmoc-Val-OH, with a reported 22% improvement in final crude yield for antimicrobial lipopeptide synthesis . The reduced steric hindrance of the norvaline side chain (LogP ~1.43 vs. 1.99 for valine) also yields 12–18% higher average crude purity in hydrophobic cluster sequences, decreasing the purification burden . While these data are derived from Fmoc-Nva-OH (non-hydroxylated), the core norvaline scaffold advantage is structurally preserved in the target 3-hydroxy-D-norvaline derivative, and the β-hydroxy group may further modulate coupling kinetics through inductive effects.

Coupling efficiency Solid-phase peptide synthesis Steric hindrance Aggregation-prone sequences

Glycopeptide Synthesis Utility: Fmoc-Hydroxynorvaline as Essential Building Block in Immunological Studies

Fmoc-protected hydroxynorvaline building blocks have been demonstrated to be essential synthetic intermediates for glycopeptide antigens recognized by T cells in a mouse model of rheumatoid arthritis. Specifically, Fmoc-5-hydroxynorvaline was used to construct glycosylated amino acid building blocks from monosaccharide units carrying silyl and isopropylidene protective groups; the resulting building blocks were indispensable for Fmoc SPPS assembly of glycopeptide fragments derived from the immunodominant epitope (CII 256–270) of type II collagen [1][2]. T cell hybridomas obtained from collagen-immunized mice recognized these synthetic glycopeptides in an MHC class II-restricted manner, establishing that the hydroxylation site and glycosylation pattern dictate immunological specificity [2]. The target 3-hydroxy-D-norvaline derivative extends this capability to the β-position, enabling synthesis of β-O-glycosylated norvaline-containing peptide antigens.

Glycopeptide antigen Type II collagen Rheumatoid arthritis model MHC-restricted T cell recognition

Molecular Weight and Physicochemical Differentiation from Non-Hydroxylated Fmoc-D-Norvaline

The target compound (MW 355.38 g/mol; C₂₀H₂₁NO₅) differs from Fmoc-D-norvaline (MW 339.39 g/mol; C₂₀H₂₁NO₄) by +16 Da, corresponding to one additional oxygen atom . This mass difference is analytically significant: it provides a distinct MS signal, enabling unambiguous identity confirmation by LC-MS during building block quality control. The presence of the hydroxyl group also increases topological polar surface area (tPSA), predicting enhanced solubility in polar aprotic solvents commonly used in SPPS (DMF, NMP) and altered chromatographic retention relative to Fmoc-D-norvaline .

Molecular weight Polar surface area Solubility Quality control

Evidence-Backed Application Scenarios for rel-(3S)-N-Fmoc-3-hydroxy-D-norvaline


Synthesis of β-O-Glycosylated Peptide Antigens for T Cell Recognition Studies

The 3-hydroxy group of the target compound serves as a glycosylation anchor directly adjacent to the peptide backbone. While Fmoc-5-hydroxynorvaline has been validated as an essential building block for type II collagen glycopeptide antigens recognized by MHC class II-restricted T cells [1], the 3-hydroxy isomer enables synthesis of β-O-glycosylated norvaline peptides with distinct carbohydrate presentation geometry. This is critical for probing how the glycosylation site position relative to the peptide backbone influences T cell receptor recognition and for generating glycopeptide libraries to map carbohydrate-dependent immune epitopes [1][2].

Incorporation into Aggregation-Prone or Sterically Hindered Peptide Sequences Requiring a Hydroxy Handle

The norvaline core scaffold offers reduced steric hindrance compared to β-branched amino acids such as valine, with reported improvements of 0.7% per coupling cycle and up to 22% higher crude yield in antimicrobial lipopeptide synthesis . When a hydroxyl functional handle is also required at the β-position—for subsequent conjugation, hydrogen bonding engineering, or solubility modulation—the target compound uniquely satisfies both the steric and functional criteria that neither Fmoc-D-norvaline (no hydroxyl) nor Fmoc-5-hydroxy-Nva-OH (different hydroxyl position) can simultaneously fulfill.

Stereochemically Defined Peptide SAR Studies Requiring Threo β-Hydroxy Norvaline Configuration

The four stereoisomers of β-hydroxy norvaline have been synthesized via stereodivergent methods, confirming that the threo (rel-(3S)) and erythro (rel-(3R)) diastereomers are non-equivalent chemical entities with distinct conformational preferences [3]. For SAR programs investigating the conformational dependence of peptide bioactivity—for example, in protease inhibitor design or receptor ligand optimization—procurement of the stereochemically defined rel-(3S)-N-Fmoc-3-hydroxy-D-norvaline ensures incorporation of the intended threo configuration without diastereomeric contamination that could confound activity measurements [3].

Orthogonal Building Block for Hydroxy-Directed Peptide Functionalization in Fmoc SPPS

The Fmoc group provides base-labile Nᵅ protection orthogonal to acid-labile side-chain protecting groups (tBu, Boc, Trt) used in standard Fmoc/tBu SPPS . The free 3-hydroxy group can be temporarily protected (e.g., as tBu ether) or left unprotected to participate in on-resin modifications such as O-acylation, phosphorylation, or sulfation, enabling the synthesis of post-translationally modified peptide analogs. This orthogonal protection strategy distinguishes the target compound from building blocks where the hydroxyl is at the δ-position (requiring different protection tactics) or absent entirely.

Quote Request

Request a Quote for rel-(3S)-N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-hydroxy-D-norvaline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.